Cas no 898343-14-1 (N-(3,4-dimethylphenyl)-2-6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

N-(3,4-dimethylphenyl)-2-6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide structure
898343-14-1 structure
商品名:N-(3,4-dimethylphenyl)-2-6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide
CAS番号:898343-14-1
MF:C30H30N2O4
メガワット:482.570208072662
CID:5986431
PubChem ID:16825331

N-(3,4-dimethylphenyl)-2-6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide 化学的及び物理的性質

名前と識別子

    • N-(3,4-dimethylphenyl)-2-6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide
    • N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide
    • F1609-0315
    • N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
    • AKOS001819831
    • N-(3,4-dimethylphenyl)-2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
    • 898343-14-1
    • インチ: 1S/C30H30N2O4/c1-5-21-8-10-22(11-9-21)29(34)26-17-32(18-28(33)31-23-12-7-19(3)20(4)15-23)27-14-13-24(36-6-2)16-25(27)30(26)35/h7-17H,5-6,18H2,1-4H3,(H,31,33)
    • InChIKey: RWGZEYKEUBATHM-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(C)C(C)=C1)(=O)CN1C2=C(C=C(OCC)C=C2)C(=O)C(C(=O)C2=CC=C(CC)C=C2)=C1

計算された属性

  • せいみつぶんしりょう: 482.22055744g/mol
  • どういたいしつりょう: 482.22055744g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 36
  • 回転可能化学結合数: 8
  • 複雑さ: 831
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6
  • トポロジー分子極性表面積: 75.7Ų

N-(3,4-dimethylphenyl)-2-6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1609-0315-3mg
N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
898343-14-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1609-0315-2μmol
N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
898343-14-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1609-0315-5mg
N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
898343-14-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1609-0315-1mg
N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
898343-14-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1609-0315-30mg
N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
898343-14-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1609-0315-10mg
N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
898343-14-1 90%+
10mg
$79.0 2023-05-17
A2B Chem LLC
BA72381-50mg
N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
898343-14-1
50mg
$504.00 2024-04-19
A2B Chem LLC
BA72381-1mg
N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
898343-14-1
1mg
$245.00 2024-04-19
Life Chemicals
F1609-0315-4mg
N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
898343-14-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1609-0315-2mg
N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
898343-14-1 90%+
2mg
$59.0 2023-05-17

N-(3,4-dimethylphenyl)-2-6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide 関連文献

N-(3,4-dimethylphenyl)-2-6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamideに関する追加情報

Recent Advances in the Study of N-(3,4-dimethylphenyl)-2-6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS: 898343-14-1)

The compound N-(3,4-dimethylphenyl)-2-6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS: 898343-14-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex quinoline-based structure, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, particularly in the context of inflammatory and oncological diseases.

One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in inflammation and cell proliferation. In vitro and in vivo studies have demonstrated that this molecule exhibits potent inhibitory effects on key enzymes and receptors, such as cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). These findings suggest that N-(3,4-dimethylphenyl)-2-6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide could serve as a valuable lead compound for the development of novel anti-inflammatory and anti-cancer agents.

Pharmacokinetic studies have further revealed that the compound possesses favorable absorption and distribution profiles, with moderate bioavailability and a relatively long half-life. These properties make it a suitable candidate for further drug development. However, challenges remain in optimizing its metabolic stability and minimizing potential off-target effects. Recent efforts have focused on structural modifications to enhance its selectivity and reduce toxicity.

In addition to its therapeutic potential, researchers have also explored the synthetic pathways for producing this compound efficiently and at scale. Novel synthetic routes have been developed to improve yield and purity, addressing some of the limitations associated with earlier methods. These advancements are critical for facilitating large-scale production and subsequent clinical trials.

Overall, the latest research on N-(3,4-dimethylphenyl)-2-6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide underscores its potential as a versatile and impactful molecule in the pharmaceutical industry. Continued investigation into its biological activities and optimization of its chemical properties will be essential for translating these findings into clinically viable therapies. Future studies are expected to focus on preclinical validation and the exploration of combination therapies to maximize its therapeutic benefits.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量